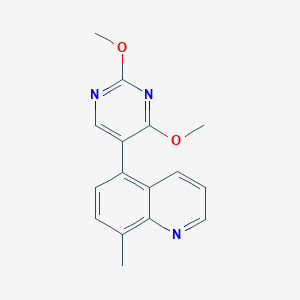
5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine, also known as MDMA or ecstasy, is a widely used recreational drug that has been shown to have potential therapeutic applications. MDMA is a psychoactive substance that is known for its ability to induce feelings of empathy, euphoria, and increased sociability. However, it is important to note that MDMA is a Schedule I controlled substance in the United States due to its high potential for abuse and lack of accepted medical use.
作用机制
5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine works by increasing the release of neurotransmitters, particularly serotonin, in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. 5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine binds to serotonin transporters, preventing the reuptake of serotonin and leading to increased levels of serotonin in the synaptic cleft. This increase in serotonin is thought to be responsible for the feelings of empathy, euphoria, and increased sociability that are associated with 5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine use.
Biochemical and Physiological Effects:
5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine has a number of biochemical and physiological effects on the body. In addition to increasing the release of serotonin, 5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine also increases the release of dopamine and norepinephrine. This increase in neurotransmitter release can lead to increased heart rate, blood pressure, and body temperature. Other physiological effects of 5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine use can include muscle tension, jaw clenching, and nausea.
实验室实验的优点和局限性
5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine has a number of advantages and limitations for use in scientific research. One advantage is its ability to induce feelings of empathy and openness, which can be useful in therapeutic settings. However, 5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine also has a high potential for abuse, which can make it difficult to use in a controlled research setting. Additionally, the use of 5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine in research is limited by its legal status as a Schedule I controlled substance.
未来方向
There are a number of potential future directions for research on 5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine. One area of interest is the use of 5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine in combination with psychotherapy for the treatment of PTSD and other mental health conditions. Additionally, there is ongoing research into the potential neurotoxic effects of 5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine and ways to mitigate these effects. Finally, there is interest in the development of new drugs that have similar therapeutic effects to 5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine but with fewer potential side effects and risks.
合成方法
5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine is synthesized through a multi-step process that involves the use of various chemicals and reagents. The primary precursor used in 5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine synthesis is safrole, which is extracted from the sassafras tree. Safrole is then converted to isosafrole, which is further converted to MDP2P (3,4-methylenedioxyphenyl-2-propanone) through a series of chemical reactions. MDP2P is then converted to 5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine through a process known as reductive amination.
科学研究应用
Despite its reputation as a recreational drug, 5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine has been the subject of extensive scientific research due to its potential therapeutic applications. 5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine has been shown to have a number of effects on the brain, including increased release of serotonin, dopamine, and norepinephrine. These effects have led to the exploration of 5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine as a treatment for a variety of mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression.
属性
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-8-4-10(6-15-13(8)14)9-2-3-11-12(5-9)17-7-16-11/h2-6H,7H2,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUXHMRMUWKIDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5907125.png)



![2-(2-aminoethyl)-N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-quinazolinamine dihydrochloride](/img/structure/B5907154.png)

![1-{2-[4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]ethyl}pyrrolidin-2-one](/img/structure/B5907178.png)
![ethyl 4-{[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B5907182.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B5907189.png)

![1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B5907217.png)
![N-(2,5-dimethoxybenzyl)-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B5907225.png)
![7-(4-fluorophenyl)-2-[1-(2-methoxyethyl)piperidin-4-yl]-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B5907227.png)
![(3S*,4S*)-4-(4-fluorophenyl)-1-{[5-(1H-imidazol-2-yl)-2-thienyl]carbonyl}piperidin-3-ol](/img/structure/B5907230.png)